molecular formula C26H25ClN4O3S B11620121 2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

Cat. No.: B11620121
M. Wt: 509.0 g/mol
InChI Key: GXBWUAOPWSDUAE-UHFFFAOYSA-N
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Description

2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a pyridinylmethyl group, and a thioxoimidazolidinyl group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Thioxoimidazolidinyl Core: This step involves the reaction of a chlorophenyl isocyanate with a pyridinylmethyl amine to form the thioxoimidazolidinyl core.

    Acetylation: The thioxoimidazolidinyl core is then acetylated using acetic anhydride to introduce the acetamide group.

    Propoxylation: Finally, the compound is reacted with propoxyphenylamine to introduce the propoxyphenyl group.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to control the reaction rate and yield.

Scientific Research Applications

2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Similar compounds to 2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide include:

    2-[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide: This compound has a thiophenyl group instead of a pyridinyl group.

    2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide: This compound has a methoxyphenyl group instead of a propoxyphenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C26H25ClN4O3S

Molecular Weight

509.0 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C26H25ClN4O3S/c1-2-15-34-22-9-5-20(6-10-22)29-24(32)16-23-25(33)31(21-7-3-19(27)4-8-21)26(35)30(23)17-18-11-13-28-14-12-18/h3-14,23H,2,15-17H2,1H3,(H,29,32)

InChI Key

GXBWUAOPWSDUAE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=NC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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